molecular formula C20H16N4O2S B10874752 6-amino-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

6-amino-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

Cat. No.: B10874752
M. Wt: 376.4 g/mol
InChI Key: PORGKCJAMLAZHH-UHFFFAOYSA-N
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Description

6-AMINO-2-{[2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE is a complex organic compound that features a pyrimidinone core linked to an indole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both indole and pyrimidinone structures within the molecule suggests it may exhibit diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-AMINO-2-{[2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE typically involves multi-step organic reactions. One common approach includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . This indole derivative is then further reacted with a pyrimidinone precursor under controlled conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule, potentially converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its structural features, it may be investigated for its potential as an anticancer, antiviral, or antimicrobial agent.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-AMINO-2-{[2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may facilitate binding to certain proteins, while the pyrimidinone core could interact with nucleic acids or other cellular components. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole structure and exhibit various biological activities.

    Pyrimidinone Derivatives: Compounds such as 4-amino-2-methylpyrimidinone and 2-thioxo-4-pyrimidinone are structurally related and have been studied for their pharmacological properties.

Uniqueness: The uniqueness of 6-AMINO-2-{[2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ETHYL]SULFANYL}-4(3H)-PYRIMIDINONE lies in its combination of indole and pyrimidinone moieties, which may confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various research applications.

Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

4-amino-2-[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H16N4O2S/c21-16-10-17(26)24-20(23-16)27-11-15(25)18-13-8-4-5-9-14(13)22-19(18)12-6-2-1-3-7-12/h1-10,22H,11H2,(H3,21,23,24,26)

InChI Key

PORGKCJAMLAZHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CSC4=NC(=CC(=O)N4)N

Origin of Product

United States

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